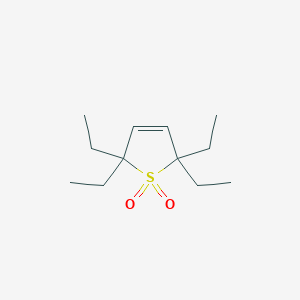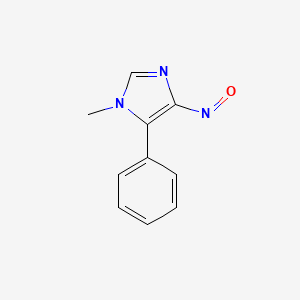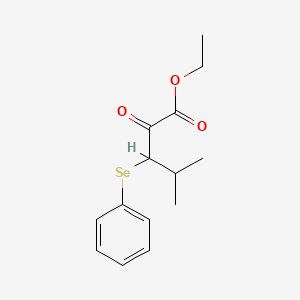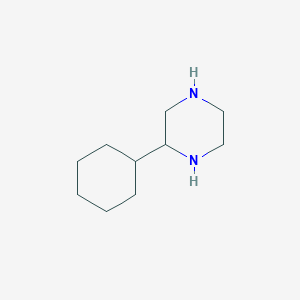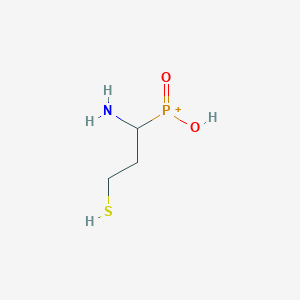
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium is a compound that contains a phosphorus atom bonded to an amino group, a sulfanyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphine precursor with appropriate reagents to introduce the amino, sulfanyl, and hydroxy groups. One common method involves the use of Grignard reagents to react with halogenophosphines, resulting in the formation of the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The amino, sulfanyl, and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Mechanism of Action
The mechanism by which (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphine derivatives such as:
- (1-Amino-3-sulfanylpropyl)phosphine
- (1-Hydroxy-3-sulfanylpropyl)phosphine
- (1-Amino-3-hydroxypropyl)phosphine
Uniqueness
What sets (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium apart is the combination of amino, sulfanyl, and hydroxy groups attached to the phosphorus atom.
Properties
CAS No. |
104165-04-0 |
|---|---|
Molecular Formula |
C3H9NO2PS+ |
Molecular Weight |
154.15 g/mol |
IUPAC Name |
(1-amino-3-sulfanylpropyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H8NO2PS/c4-3(1-2-8)7(5)6/h3H,1-2,4H2,(H-,5,6,8)/p+1 |
InChI Key |
CMXYIESZHVGBED-UHFFFAOYSA-O |
Canonical SMILES |
C(CS)C(N)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


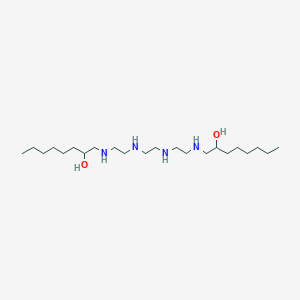

![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
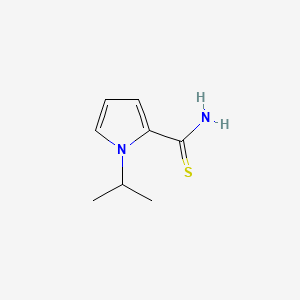
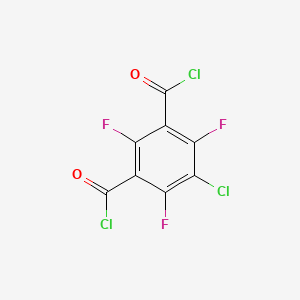
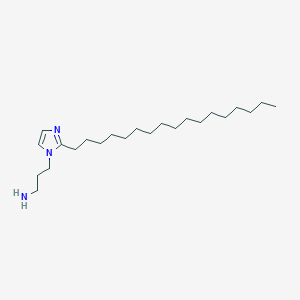
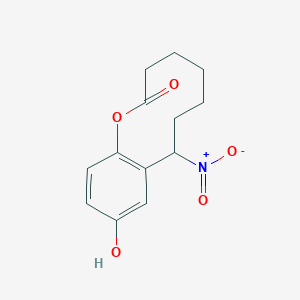
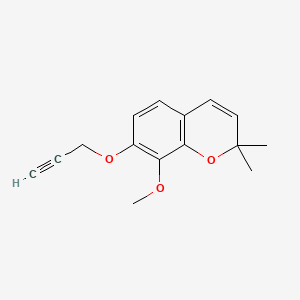
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
